molecular formula C6H13ClN2O B6266542 2-(pyrrolidin-3-yl)acetamide hydrochloride CAS No. 1803608-15-2

2-(pyrrolidin-3-yl)acetamide hydrochloride

Cat. No. B6266542
CAS RN: 1803608-15-2
M. Wt: 164.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(pyrrolidin-3-yl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1432681-00-9 . It has a molecular weight of 164.63 . The compound is stored at room temperature and comes in the form of a powder .


Synthesis Analysis

The synthesis of pyrrolidine compounds involves various methods. One approach involves the ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “2-(pyrrolidin-3-yl)acetamide hydrochloride” is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The InChI code for “2-(pyrrolidin-3-yl)acetamide hydrochloride” is 1S/C6H12N2O.ClH/c7-6(9)4-5-2-1-3-8-5;/h5,8H,1-4H2,(H2,7,9);1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“2-(pyrrolidin-3-yl)acetamide hydrochloride” is a solid at room temperature . It has a molecular weight of 164.63 . More specific physical and chemical properties are not detailed in the available resources.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Pyrrolidine compounds are of great interest in medicinal chemistry due to their wide range of biological activities . The future directions for “2-(pyrrolidin-3-yl)acetamide hydrochloride” could involve further exploration of its biological activities and potential applications in drug discovery .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyrrolidin-3-yl)acetamide hydrochloride involves the reaction of pyrrolidine with acetic anhydride to form N-acetylpyrrolidine, which is then reacted with ammonium chloride to form 2-(pyrrolidin-3-yl)acetamide. The final step involves the addition of hydrochloric acid to the amide to form the hydrochloride salt.", "Starting Materials": [ "Pyrrolidine", "Acetic anhydride", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form N-acetylpyrrolidine.", "Step 2: N-acetylpyrrolidine is then reacted with ammonium chloride in the presence of a solvent such as ethanol to form 2-(pyrrolidin-3-yl)acetamide.", "Step 3: The final step involves the addition of hydrochloric acid to the amide to form the hydrochloride salt of 2-(pyrrolidin-3-yl)acetamide." ] }

CAS RN

1803608-15-2

Molecular Formula

C6H13ClN2O

Molecular Weight

164.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.